molecular formula C7H5ClF5NOS B13450471 5-Chloro-2-(pentafluoro-l6-sulfaneyl)benzamide

5-Chloro-2-(pentafluoro-l6-sulfaneyl)benzamide

Cat. No.: B13450471
M. Wt: 281.63 g/mol
InChI Key: AEYOQDOYHYIUJE-UHFFFAOYSA-N
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Description

5-Chloro-2-(pentafluoro-l6-sulfaneyl)benzamide is a chemical compound characterized by the presence of a chloro group, a pentafluoro-l6-sulfaneyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(pentafluoro-l6-sulfaneyl)benzamide typically involves the introduction of the chloro and pentafluoro-l6-sulfaneyl groups onto a benzamide backbone. One common method involves the reaction of 5-chloro-2-aminobenzamide with pentafluorosulfur chloride under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(pentafluoro-l6-sulfaneyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pentafluoro-l6-sulfaneyl group to other sulfur-containing groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various sulfur-containing derivatives.

    Substitution: Amino or thiol-substituted benzamides.

Scientific Research Applications

5-Chloro-2-(pentafluoro-l6-sulfaneyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(pentafluoro-l6-sulfaneyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(pentafluoro-l6-sulfaneyl)pyridine: Similar structure but with a pyridine ring instead of a benzamide.

    2-Chloro-4-(pentafluorothio)aniline: Contains a pentafluorothio group and an aniline structure.

Uniqueness

5-Chloro-2-(pentafluoro-l6-sulfaneyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and pentafluoro-l6-sulfaneyl groups on a benzamide backbone allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C7H5ClF5NOS

Molecular Weight

281.63 g/mol

IUPAC Name

5-chloro-2-(pentafluoro-λ6-sulfanyl)benzamide

InChI

InChI=1S/C7H5ClF5NOS/c8-4-1-2-6(5(3-4)7(14)15)16(9,10,11,12)13/h1-3H,(H2,14,15)

InChI Key

AEYOQDOYHYIUJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)N)S(F)(F)(F)(F)F

Origin of Product

United States

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